4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide
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Overview
Description
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, and various substituents
Preparation Methods
The synthesis of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Addition of substituents: The methyl and phenylethyl groups are introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the cyclohexane ring or the amide group are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperatures and pressures to facilitate the desired transformations .
Scientific Research Applications
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide include:
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide: This compound has a similar structure but includes a benzofuran ring and different substituents.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound has a similar backbone but includes fluorophenyl and phenyl groups.
Properties
Molecular Formula |
C21H32N2O2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-methyl-N-[3-methyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H32N2O2/c1-15(2)19(23-20(24)18-11-9-16(3)10-12-18)21(25)22-14-13-17-7-5-4-6-8-17/h4-8,15-16,18-19H,9-14H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
LABJKWPCAUCLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=CC=C2 |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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